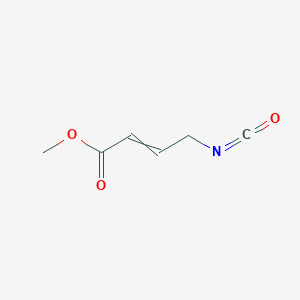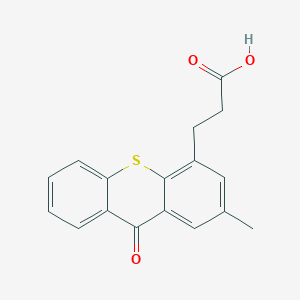![molecular formula C21H26O2Si B14319200 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one CAS No. 113337-81-8](/img/structure/B14319200.png)
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
The synthesis of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl groups during chemical reactions.
Biology: Utilized in the study of biological pathways and mechanisms due to its chemical stability and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides chemical stability and reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one can be compared with other similar compounds, such as:
Methyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups and applications.
Trimethylsilyloxy-penta-1,3-diene: Another compound with a trimethylsilyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific and industrial applications.
Properties
CAS No. |
113337-81-8 |
|---|---|
Molecular Formula |
C21H26O2Si |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3-methyl-1,5-diphenyl-5-trimethylsilyloxypent-4-en-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-17(15-20(22)18-11-7-5-8-12-18)16-21(23-24(2,3)4)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI Key |
MVAUKPMSLOJPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C=C(C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


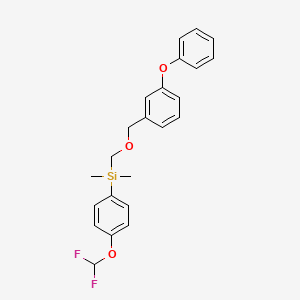
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
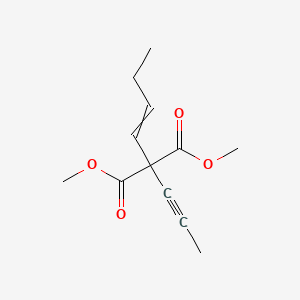

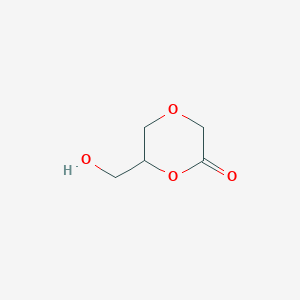
![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)

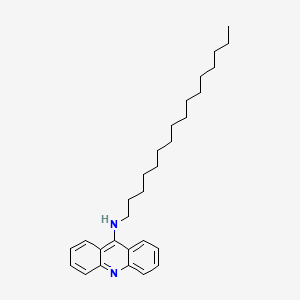
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

